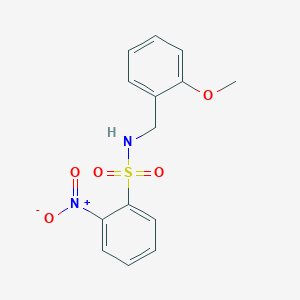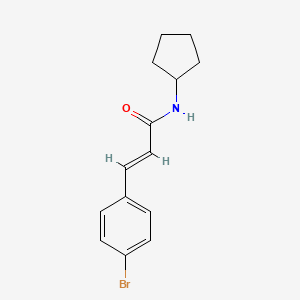
3-(4-bromophenyl)-N-cyclopentylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-N-cyclopentylacrylamide, also known as BCPA, is a chemical compound that has been widely studied for its potential use in scientific research. BCPA belongs to the class of acrylamide derivatives and is known to have an impact on the central nervous system.
作用機序
The mechanism of action of 3-(4-bromophenyl)-N-cyclopentylacrylamide is not fully understood. However, it is believed that 3-(4-bromophenyl)-N-cyclopentylacrylamide acts on the dopamine system in the brain, which is involved in reward and motivation. 3-(4-bromophenyl)-N-cyclopentylacrylamide has been shown to increase the release of dopamine in the brain, which may be responsible for its effects on the central nervous system.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-N-cyclopentylacrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may be responsible for its effects on the central nervous system. 3-(4-bromophenyl)-N-cyclopentylacrylamide has also been shown to increase the activity of certain enzymes in the brain, which may be involved in the metabolism of dopamine.
実験室実験の利点と制限
One of the advantages of using 3-(4-bromophenyl)-N-cyclopentylacrylamide in lab experiments is that it has been extensively studied and its effects are well understood. 3-(4-bromophenyl)-N-cyclopentylacrylamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 3-(4-bromophenyl)-N-cyclopentylacrylamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are a number of future directions for research on 3-(4-bromophenyl)-N-cyclopentylacrylamide. One area of research is the development of new drugs based on 3-(4-bromophenyl)-N-cyclopentylacrylamide. Researchers are also interested in studying the effects of 3-(4-bromophenyl)-N-cyclopentylacrylamide on other neurotransmitters in the brain, such as serotonin and norepinephrine. Additionally, researchers are interested in studying the long-term effects of 3-(4-bromophenyl)-N-cyclopentylacrylamide on the brain and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, 3-(4-bromophenyl)-N-cyclopentylacrylamide is a chemical compound that has been widely studied for its potential use in scientific research. It has been shown to have an impact on the central nervous system and has been used in studies related to the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-(4-bromophenyl)-N-cyclopentylacrylamide has also been studied for its potential use in the treatment of drug addiction. While there are still many questions about its mechanism of action, 3-(4-bromophenyl)-N-cyclopentylacrylamide remains an important area of research for scientists studying the brain and its functions.
合成法
The synthesis of 3-(4-bromophenyl)-N-cyclopentylacrylamide involves the reaction between 4-bromobenzaldehyde and cyclopentylamine in the presence of acetic acid. The product is then treated with acryloyl chloride to obtain 3-(4-bromophenyl)-N-cyclopentylacrylamide. This method has been widely used by researchers to synthesize 3-(4-bromophenyl)-N-cyclopentylacrylamide for further studies.
科学的研究の応用
3-(4-bromophenyl)-N-cyclopentylacrylamide has been studied extensively for its potential use in scientific research. It has been shown to have an impact on the central nervous system and has been used in studies related to the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-(4-bromophenyl)-N-cyclopentylacrylamide has also been studied for its potential use in the treatment of drug addiction.
特性
IUPAC Name |
(E)-3-(4-bromophenyl)-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c15-12-8-5-11(6-9-12)7-10-14(17)16-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,16,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXKXSZUODPBSI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-cyclopentylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

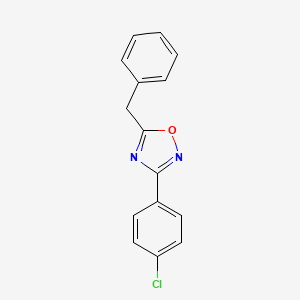
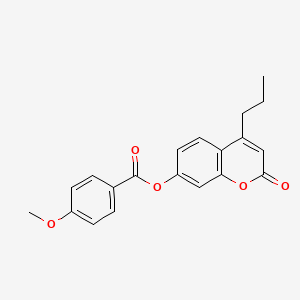
![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)
![6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)

![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5776961.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5776973.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)
![2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5776980.png)
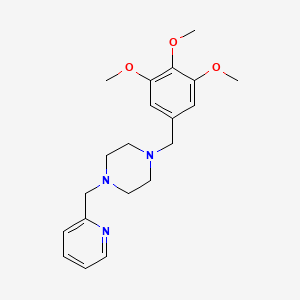
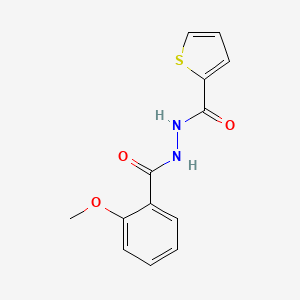
![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)
